molecular formula C7H17N2O+ B1208578 (2-Acetimidoxy)ethyltrimethylammonium CAS No. 73264-87-6

(2-Acetimidoxy)ethyltrimethylammonium

Cat. No.: B1208578
CAS No.: 73264-87-6
M. Wt: 145.22 g/mol
InChI Key: PWNPYFWUAJWRBP-UHFFFAOYSA-N
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Description

(2-Acetimidoxy)ethyltrimethylammonium is an organic compound with the chemical formula C8H16ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with an appropriate precursor. One common method is the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Acetimidoxy)ethyltrimethylammonium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Acetimidoxy)ethyltrimethylammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: This compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Acetimidoxy)ethyltrimethylammonium involves its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell function and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2-Acryloyloxy)ethyltrimethylammonium chloride: This compound is similar in structure but contains an acryloyloxy group instead of an acetimidoxy group.

    (2-Methacryloyloxy)ethyltrimethylammonium chloride: Similar to the above compound but with a methacryloyloxy group.

Uniqueness

(2-Acetimidoxy)ethyltrimethylammonium is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to interact with biological membranes and ion channels makes it particularly valuable in research and potential therapeutic applications.

Properties

CAS No.

73264-87-6

Molecular Formula

C7H17N2O+

Molecular Weight

145.22 g/mol

IUPAC Name

2-ethanimidoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C7H17N2O/c1-7(8)10-6-5-9(2,3)4/h8H,5-6H2,1-4H3/q+1

InChI Key

PWNPYFWUAJWRBP-UHFFFAOYSA-N

SMILES

CC(=N)OCC[N+](C)(C)C

Canonical SMILES

CC(=N)OCC[N+](C)(C)C

Synonyms

(2-acetimidoxy)ethyltrimethylammonium
(2-acetimidoxy)ethyltrimethylammonium chloride
2-AIETA

Origin of Product

United States

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